Calix[8]hydroquinone
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Overview
Description
Calix8hydroquinone is a macrocyclic compound composed of eight hydroquinone units connected by methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions: Calix8hydroquinone can be synthesized through the cyclization of p-benzyloxyphenol and paraformaldehyde in the presence of a base, followed by debenzylation. The reaction typically involves the use of acetic anhydride or toluene-p-sulfonyl chloride as acylating agents .
Industrial Production Methods: While specific industrial production methods for Calix8hydroquinone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Calix8hydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroquinone units, which can participate in redox processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Calix8hydroquinone can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Calix8hydroquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecular architectures and as a ligand in coordination chemistry.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug delivery and molecular recognition studies.
Industry: It is explored for use in materials science, particularly in the development of organic cathode materials for lithium-ion batteries
Mechanism of Action
The mechanism of action of Calix8hydroquinone involves its ability to undergo redox reactions, which can influence its interactions with other molecules. The hydroquinone units can donate or accept electrons, making the compound a versatile redox agent. This property is particularly useful in applications such as catalysis and energy storage .
Comparison with Similar Compounds
- Calix4hydroquinone: Composed of four hydroquinone units, it has similar redox properties but lower molecular weight and fewer reactive sites.
- Calix6hydroquinone: Contains six hydroquinone units, offering a balance between molecular size and reactivity.
Uniqueness: Calix8hydroquinone stands out due to its larger size and higher number of reactive sites compared to its smaller counterparts. This makes it more effective in applications requiring high capacity and stability, such as in lithium-ion batteries .
Properties
IUPAC Name |
nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaene-5,11,17,23,29,35,41,47,49,50,51,52,53,54,55,56-hexadecol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H48O16/c57-41-9-25-1-26-10-42(58)12-28(50(26)66)3-30-14-44(60)16-32(52(30)68)5-34-18-46(62)20-36(54(34)70)7-38-22-48(64)24-40(56(38)72)8-39-23-47(63)21-37(55(39)71)6-35-19-45(61)17-33(53(35)69)4-31-15-43(59)13-29(51(31)67)2-27(11-41)49(25)65/h9-24,57-72H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXXYLMDOTHQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)O)CC7=C(C(=CC(=C7)O)CC8=C(C(=CC(=C8)O)CC9=C(C1=CC(=C9)O)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H48O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
977.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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